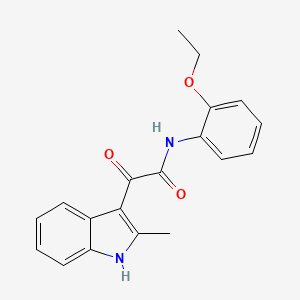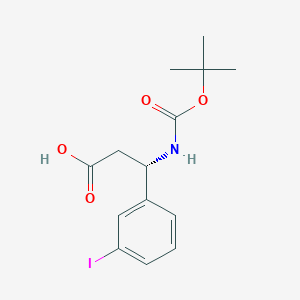![molecular formula C8H10F3IO B2488424 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2551120-66-0](/img/structure/B2488424.png)
1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane" belongs to a category of compounds with unique bicyclic structures that have been explored for various synthetic applications. The compound's structure implies a potential for diverse chemical reactions and properties due to the presence of iodomethyl, methyl, and trifluoromethyl groups attached to an oxabicyclohexane core.
Synthesis Analysis
The synthesis of related bicyclic compounds involves strategic methodologies, such as iodoetherification of methyleneoxetane derivatives containing pendant alcohol groups (Wang et al., 1999). Another relevant synthetic approach is through Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts, indicating the versatility in constructing bicyclic architectures (Harris et al., 2017).
Molecular Structure Analysis
The molecular structure of related bicyclic compounds reveals interesting conformational features and bonding properties. For example, gas electron diffraction studies combined with Monte Carlo method analysis have provided insights into the gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes (Vishnevskiy et al., 2015). These studies highlight the compound's conformational dynamics and stability.
Chemical Reactions and Properties
Bicyclic compounds exhibit a wide range of chemical reactions, including iodolactonization leading to the formation of 3-oxabicyclo[3.1.0]hexan-2-ones under specific conditions (Ma & Lu, 2005). Additionally, Sonogashira cross-coupling followed by cyclization and hydrogenation sequences has been utilized to synthesize 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides, demonstrating the compound's versatility in participating in complex synthetic routes (de Carné-Carnavalet et al., 2013).
Scientific Research Applications
Synthesis and Catalytic Applications
Ionic Liquids as Solvents for Separation
A study by Domańska et al. (2016) discusses the use of ionic liquids, specifically 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]), in the separation of small hydrocarbons. This could be relevant to the synthesis or purification of complex organic compounds, including 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane, due to the unique solvent properties of ionic liquids (Domańska, Wlazło, & Karpińska, 2016).
Catalytic Oxidation of Cyclohexene
Research on the catalytic oxidation of cyclohexene by Cao et al. (2018) highlights the synthesis of various intermediates and products, which could be analogous to the reactions involved in synthesizing or modifying the structure of this compound. This indicates the potential for selective catalysis in producing or manipulating similar compounds (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).
Chemical Properties and Applications
Polyoxymethylene Dimethyl Ethers as Fuels
The synthesis and properties of polyoxymethylene dimethyl ethers (OMEs) are reviewed by Baranowski et al. (2017), focusing on their use as oxygenated diesel fuel components. This research could provide insights into the chemical properties and potential applications of related oxygenated compounds, including ethers and cyclic ethers similar to the target compound (Baranowski, Bahmanpour, & Kröcher, 2017).
Flame Retardancy and Dielectric Properties of Phosphazene Compounds
The review by Usri, Jamain, and Makmud (2021) on cyclotriphosphazene compounds, focusing on their flame retardancy and dielectric properties, could offer a perspective on the design and application of compounds with specific functional requirements, including safety and performance characteristics in various environments (Usri, Jamain, & Makmud, 2021).
Mechanism of Action
Target of Action
The primary targets of 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane are currently unknown. The compound belongs to the class of bicyclo[2.1.1]hexanes, which are increasingly being incorporated into newly developed bio-active compounds . .
Mode of Action
Bicyclo[2.1.1]hexanes are known to interact with their targets via various mechanisms, depending on the specific structure and functional groups of the compound . Further research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Bicyclo[2.1.1]hexanes are known to affect various biochemical pathways, depending on their specific targets
Result of Action
The effects would depend on the compound’s specific targets and mode of action
Action Environment
Factors such as pH, temperature, and the presence of other molecules can significantly impact a compound’s action . Further research is needed to understand how these factors affect the action of this compound.
properties
IUPAC Name |
1-(iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3IO/c1-6-2-7(3-6,4-12)13-5(6)8(9,10)11/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHNPMIDXCDIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2C(F)(F)F)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

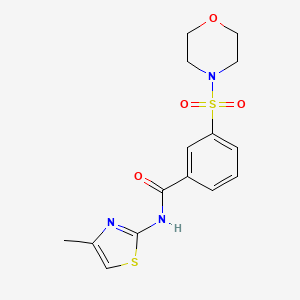
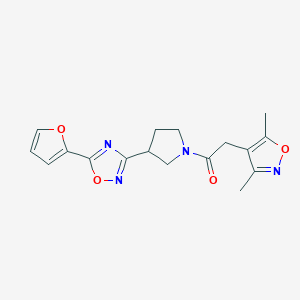
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)
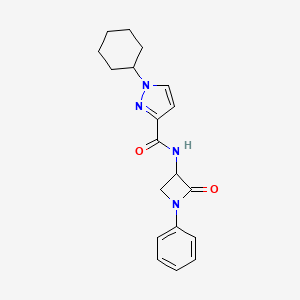
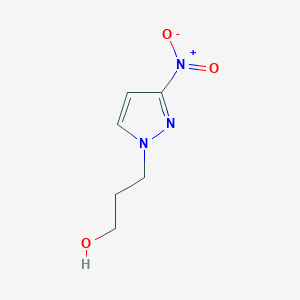
![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)
![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)

